4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid
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Overview
Description
4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid is an organic compound with the molecular formula C20H17NO4. It is characterized by the presence of a furan ring, a benzoic acid moiety, and an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the amide bond: The amide bond is formed by reacting the furan derivative with 4-aminobenzoic acid under appropriate coupling conditions, such as using carbodiimide reagents
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.
Materials Science: The compound is explored for its use in organic electronics and as a building block for polymers.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The furan ring and amide linkage allow it to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid: Unique due to its specific substitution pattern and combination of functional groups.
Furan derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring but differ in their functional groups and biological activity.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and benzocaine share the benzoic acid moiety but differ in their additional functional groups and applications.
Uniqueness
This compound is unique due to its combination of a furan ring, phenyl group, and amide linkage, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H17NO4 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[3-(5-phenylfuran-2-yl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(21-16-8-6-15(7-9-16)20(23)24)13-11-17-10-12-18(25-17)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,21,22)(H,23,24) |
InChI Key |
JXYPQIVNXMJBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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